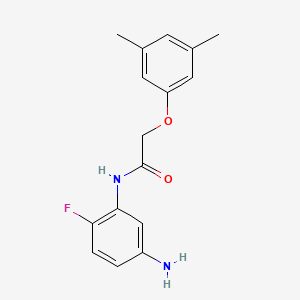
N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide
Descripción general
Descripción
N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide (also known as FDMA) is a chemical compound that has been used in a variety of scientific research applications. This compound has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. FDMA has been found to have a range of biochemical and physiological effects, and has been used in laboratory experiments to explore these effects. In
Aplicaciones Científicas De Investigación
Potential Pesticide Properties
Research has identified derivatives of compounds structurally similar to N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide, specifically N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, as potential pesticides. These derivatives, characterized by X-ray powder diffraction, include various substituted compounds that show potential in pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).
Anti-Inflammatory Activity
A synthesis study of novel N-(3-chloro-4-flurophenyl)-2 derivatives, structurally related to the compound , revealed significant anti-inflammatory activity in several synthesized derivatives. These compounds were assayed for anti-inflammatory effects, with some showing significant activity, highlighting their potential therapeutic applications (Sunder & Maleraju, 2013).
Antipsychotic Agent Potential
A compound structurally related, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This compound and its metabolites, which include structures similar to this compound, indicate potential use as antipsychotic agents without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).
Anticancer Properties
A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a structurally similar compound, revealed anticancer properties. The compound targeted the VEGFr receptor, showing its potential as an anticancer drug (Sharma et al., 2018).
Bioactive Derivatives
Bioactive derivatives of N-(2-hydroxyphenyl)acetamides, structurally related to the compound , have been identified. These derivatives exhibit properties such as glucosylation, indicating potential in biological applications like drug development or biochemical studies (Girel et al., 2022).
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-15-8-12(18)3-4-14(15)17/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABBBVGINUPICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3174649.png)
![1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B3174656.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine](/img/structure/B3174659.png)
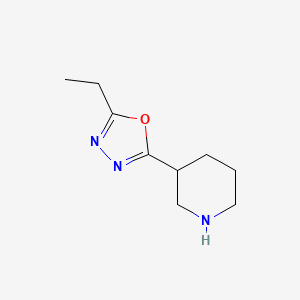
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3174678.png)


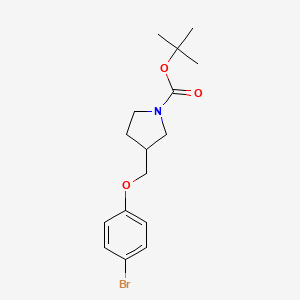

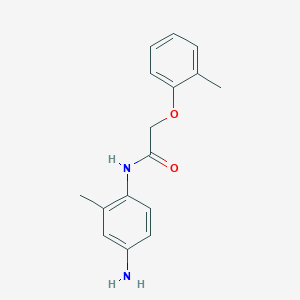
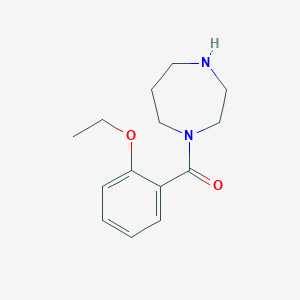
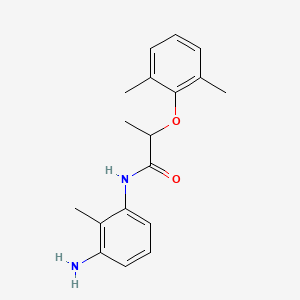
![4-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3174738.png)